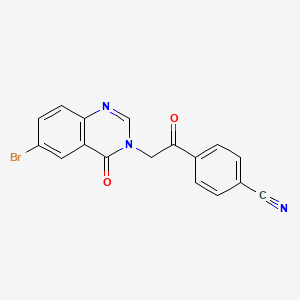
4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.
Bromination: The quinazolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.
Acetylation: The brominated quinazolinone is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Coupling with Benzonitrile: Finally, the acetylated quinazolinone is coupled with benzonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromo Position
The bromine atom at the 6-position of the quinazolinone ring undergoes nucleophilic substitution, a key pathway for generating analogs with enhanced bioactivity:
-
Mechanistic Insight : The electron-withdrawing effect of the 4-oxo group activates the bromo substituent for substitution, enabling reactions with nucleophiles like amines or alkoxides.
-
Biological Relevance : Substitution at this position improves EGFR kinase inhibition and cytotoxicity against cancer cell lines (e.g., IC₅₀ values < 1 μM for 6-amino analogs) .
Acetyl Group Reactivity
The acetyl group (-COCH₂-) participates in condensation and nucleophilic addition reactions:
Key Reactions:
-
Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under basic conditions to form α,β-unsaturated ketones.
-
Nucleophilic Addition : Grignard reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols.
Example :
Acetyl group+PhCHOEtOH, KOHPhCH=C(CO)-quinazolinone
Nitrile Group Transformations
The benzonitrile moiety undergoes hydrolysis and reduction:
-
Hydrolysis Mechanism : Acidic conditions protonate the nitrile, followed by water attack to form intermediates en route to amides/acids .
Quinazolinone Ring Modifications
The 4-oxo group enables cyclization and oxidation:
-
Cyclization with Hydrazines : Forms fused pyrazole or triazole rings under reflux (e.g., with hydrazine hydrate) .
-
Oxidation : MnO₂ oxidizes the 3,4-dihydroquinazoline ring to aromatic quinazolines .
Example Synthesis :
Quinazolinone+NH₂NH₂→Pyrazolo[1,5-a]quinazoline
Biological Activity Correlation
Structural modifications influence pharmacological profiles:
| Derivative | Modification | Activity (IC₅₀) |
|---|---|---|
| 6-Methoxy | Bromo → OMe | Anticancer: 0.45 μM (MCF-7) |
| 6-Iodo | Bromo → I | EGFR inhibition: 0.2 μM |
| Nitrile → Amide | Hydrolysis | Improved solubility, retained cytotoxicity |
-
Key Finding : Electron-withdrawing groups (e.g., Br, I) at position 6 enhance kinase inhibition, while nitrile hydrolysis improves pharmacokinetics .
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Conditions |
|---|---|---|
| 6-Bromo | High (SNAr) | Polar aprotic solvents, 60–100°C |
| Acetyl | Moderate (condensation) | Basic/acidic, room temp to reflux |
| Nitrile | Low (requires harsh hydrolysis) | Strong acid/base, high temp |
Scientific Research Applications
4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate
- 1-(5-Bromo-2-hydroxyphenyl)ethanone
Uniqueness
4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the quinazolinone core with the benzonitrile moiety makes it a valuable compound for various research applications.
Properties
CAS No. |
284682-49-1 |
|---|---|
Molecular Formula |
C17H10BrN3O2 |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
4-[2-(6-bromo-4-oxoquinazolin-3-yl)acetyl]benzonitrile |
InChI |
InChI=1S/C17H10BrN3O2/c18-13-5-6-15-14(7-13)17(23)21(10-20-15)9-16(22)12-3-1-11(8-19)2-4-12/h1-7,10H,9H2 |
InChI Key |
KMLCCNPHXSWWMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















